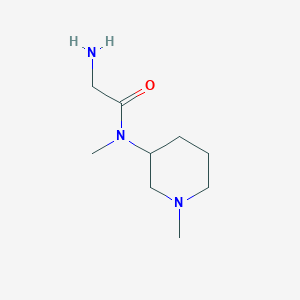
N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine: is an organic compound with the molecular formula C12H16BrNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position The ethylamine chain is attached to a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Cyclopropanation: The ethylamine chain is then subjected to cyclopropanation to form the cyclopropyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or other reduced derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could have therapeutic implications.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Pharmacology: Studied for its effects on neurotransmitter systems and potential therapeutic benefits.
Industry:
Material Science: Used in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its chemical reactivity.
作用機序
The mechanism of action of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their signaling pathways. Additionally, it can inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic processes.
類似化合物との比較
3-Bromo-4-methoxyphenethylamine: Lacks the cyclopropyl group, making it less sterically hindered.
4-Methoxyphenethylamine: Lacks both the bromine atom and the cyclopropyl group, resulting in different reactivity and biological activity.
2-(3-Bromo-4-methoxyphenyl)ethanamine: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.
Uniqueness: The presence of the cyclopropyl group in N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine adds steric hindrance and rigidity to the molecule, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
特性
IUPAC Name |
N-[2-(3-bromo-4-methoxyphenyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-5-2-9(8-11(12)13)6-7-14-10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXWUGGYPNUHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7866550.png)





![Ethyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866608.png)
![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)



